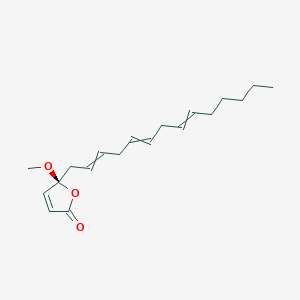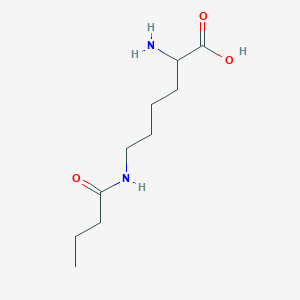
2-Amino-6-butanamidohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-butanamidohexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of both an amino group and a carboxyl group, making it a fundamental building block in the synthesis of proteins and peptides. This compound is particularly interesting due to its unique structure, which includes a butanamido group attached to the hexanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-butanamidohexanoic acid can be achieved through various methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids by reacting bromoacids with ammonia or primary amines . Another method involves the use of boronic acid derivatives, which are synthesized from boric acid through dehydration with alcohols .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The process typically includes steps such as bromination, amination, and purification to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-butanamidohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in structural biology.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Alkylating agents: Alkyl halides.
Acylating agents: Acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and substituted amino acids.
Aplicaciones Científicas De Investigación
2-Amino-6-butanamidohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Industry: The compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-butanamidohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin . This inhibition is achieved through the formation of stable complexes with the enzyme, preventing its activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-6-butanamidohexanoic acid include:
Aminocaproic acid:
Proline: An amino acid with a unique cyclic structure that influences its conformational properties.
Uniqueness
This compound is unique due to its butanamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and contributes to its specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-amino-6-(butanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
VRWLRMTUPOYQFV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
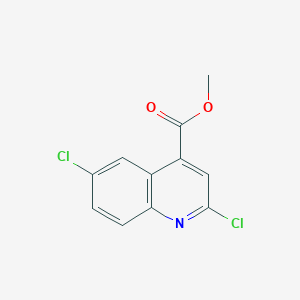
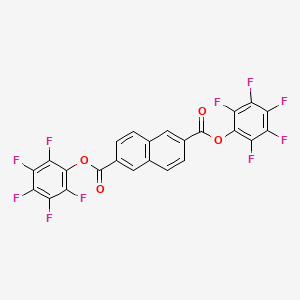
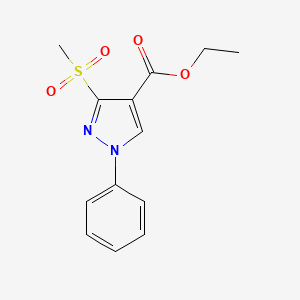
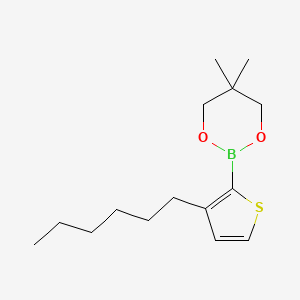
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
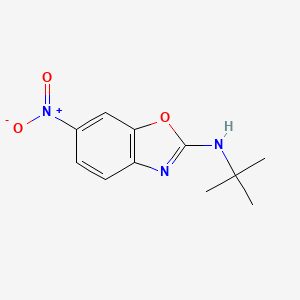
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
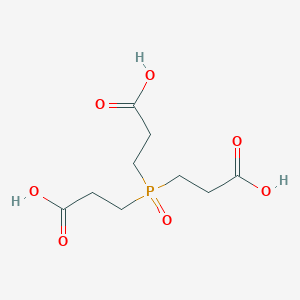
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
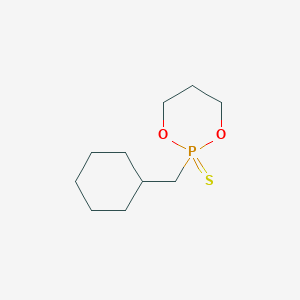
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)

